molecular formula C26H18O2 B3068810 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde CAS No. 857412-06-7

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde

Cat. No. B3068810
CAS RN: 857412-06-7
M. Wt: 362.4 g/mol
InChI Key: NDPOXCAWNCWBPK-UHFFFAOYSA-N
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Description

“[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarbaldehyde” is a chemical compound with the molecular formula C24H18 . It is also known as p,p’-Quaterphenyl, p-Quaterphenyl, p-Tetraphenyl, Benzerythrene, Quadriphenyl, 1,1’-Biphenyl, 4,4’-diphenyl-, and 4,4’-Diphenylbiphenyl .

Scientific Research Applications

Synthesis and Characterization

  • Novel Unnatural Bichalcones : Synthesis using biphenyl-4,4′-dicarbaldehyde and 4,4′-dioxybenzaldehyde with Claisen-Schmidt condensation, leading to novel bichalcones characterized by NMR and mass analyses (Gurung, Kim, & Park, 2010).

  • Chiral Terphenyl and Quaterphenyl Diesters : New synthetic approaches for chiral diesters based on terphenyl and quaterphenyl structures, showing potential in liquid crystalline applications (Kula, Herman, & Chojnowska, 2013).

Fluorescence and Photophysical Studies

  • Fluorescence of Dihydropyridine Derivatives : Studying relationships between structure and fluorescence emission, indicating the importance of aldehyde groups in fluorescence intensity (Kikugawa, Nakahara, & Sakurai, 1987).

properties

IUPAC Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOXCAWNCWBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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